molecular formula C17H11BrN2O2S B11995286 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine

Cat. No.: B11995286
M. Wt: 387.3 g/mol
InChI Key: YFZCUKWTCQXUNC-UFWORHAWSA-N
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Description

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound features a benzodioxole ring, a bromophenyl group, and a thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate aldehydes and amines under specific reaction conditions. One common synthetic route involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-(4-bromophenyl)-1,3-thiazol-2-amine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C17H11BrN2O2S

Molecular Weight

387.3 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]methanimine

InChI

InChI=1S/C17H11BrN2O2S/c18-13-4-2-12(3-5-13)14-9-23-17(20-14)19-8-11-1-6-15-16(7-11)22-10-21-15/h1-9H,10H2/b19-8+

InChI Key

YFZCUKWTCQXUNC-UFWORHAWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/C3=NC(=CS3)C4=CC=C(C=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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